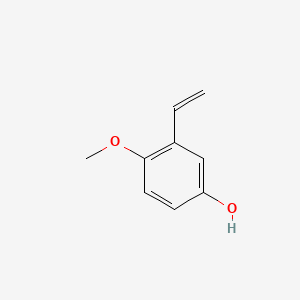
3-Ethenyl-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by a methoxy group and a vinyl group attached to a benzene ring. This compound is notable for its presence in various natural sources, including certain plants and foods, and is often associated with a smoky or spicy aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common approach involves the decarboxylation of ferulic acid, a naturally occurring compound found in plant cell walls. This reaction typically requires a catalyst, such as phenolic acid decarboxylase, and is carried out under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. For instance, transformed bamboo cells expressing bacterial phenolic acid decarboxylase have been used to produce this compound efficiently . This method leverages the natural metabolic pathways of the host cells to convert precursor molecules into this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Methoxy-3-formylphenol or 4-Methoxy-3-carboxyphenol.
Reduction: 4-Methoxy-3-ethylphenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Applications De Recherche Scientifique
3-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer precursor for the synthesis of biobased polymers and copolymers.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use as a germination inhibitor and its potential therapeutic effects.
Industry: It is utilized in the production of flavors and fragrances due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Ethenyl-4-methoxyphenol can be compared with other similar compounds, such as:
2-Methoxy-4-vinylphenol:
4-Vinylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
153709-51-4 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.177 |
Nom IUPAC |
3-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3 |
Clé InChI |
VYYOHGZXVVITFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)O)C=C |
Synonymes |
Phenol, 3-ethenyl-4-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


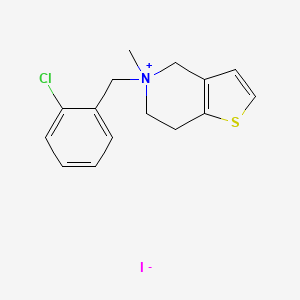
![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
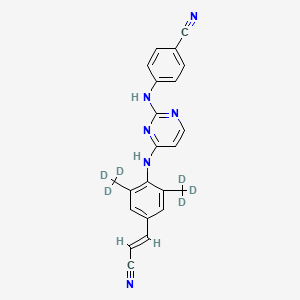
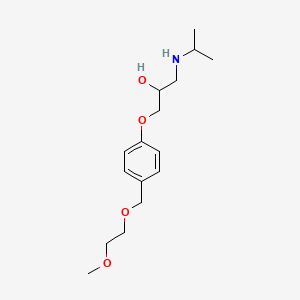
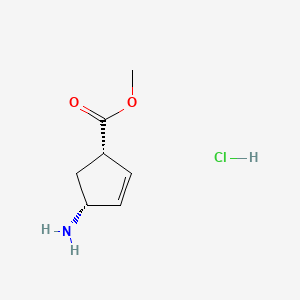
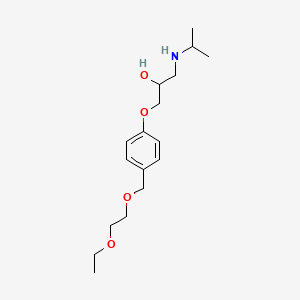

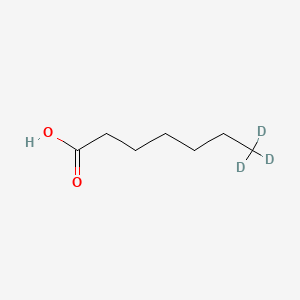

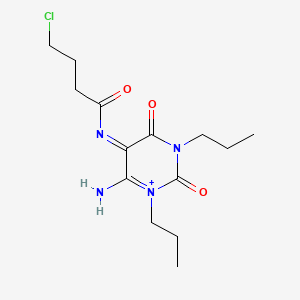

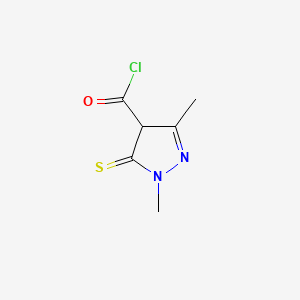
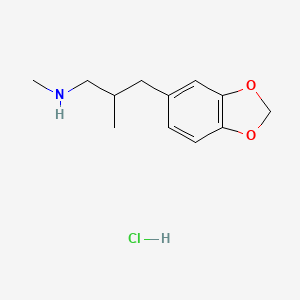
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
